Receptor Selectivity: Exclusive FPRL1/FPRL2 Activation Demonstrated by Head‑to‑Head Calcium Mobilization Assay
In HL‑60 cells stably expressing individual FPR family members, WKYMVM (L‑Met6) activated FPRL1 and FPRL2 but failed to activate FPR1, whereas WKYMVm (D‑Met6) activated all three receptors . The EC50 values for calcium mobilization were 2 nM (FPRL1) and 80 nM (FPRL2) for WKYMVM, compared to 75 pM (FPRL1) and 3 nM (FPRL2) for WKYMVm . This demonstrates a 27‑fold potency advantage for WKYMVm at both receptors, but WKYMVM's exclusive FPRL1/FPRL2 activation renders it a cleaner pharmacological tool for FPR1‑sparing studies.
| Evidence Dimension | Receptor activation selectivity and potency (calcium mobilization) |
|---|---|
| Target Compound Data | WKYMVM EC50: FPRL1 = 2 nM, FPRL2 = 80 nM; FPR1 = no activation |
| Comparator Or Baseline | WKYMVm EC50: FPRL1 = 75 pM, FPRL2 = 3 nM; activates FPR1 |
| Quantified Difference | 27‑fold less potent at FPRL1 and FPRL2; complete loss of FPR1 activity |
| Conditions | HL‑60 cells transfected with FPR, FPRL1, or FPRL2; calcium flux assay |
Why This Matters
Researchers requiring FPR1‑sparing activation of FPRL1/FPRL2 must select WKYMVM‑NH2 over the pan‑agonist WKYMVm to avoid confounding FPR1‑mediated signaling.
- [1] Christophe T, Karlsson A, Dugave C, Rabiet MJ, Boulay F, Dahlgren C. The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/lipoxin A4 receptors and is an agonist for the orphan monocyte-expressed chemoattractant receptor FPRL2. J Biol Chem. 2001 Jun 15;276(24):21585-93. doi:10.1074/jbc.M007769200. PMID:11285256. View Source
